molecular formula C5H8Cl3NO3 B14479940 2,2,2-Trichloroethyl (methoxymethyl)carbamate CAS No. 64750-96-5

2,2,2-Trichloroethyl (methoxymethyl)carbamate

Cat. No.: B14479940
CAS No.: 64750-96-5
M. Wt: 236.48 g/mol
InChI Key: BHOUZDSSAPUPLQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (methoxymethyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group, a methoxymethyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines and alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (methoxymethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with methoxymethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2,2-Trichloroethanol+Methoxymethyl isocyanate2,2,2-Trichloroethyl (methoxymethyl)carbamate\text{2,2,2-Trichloroethanol} + \text{Methoxymethyl isocyanate} \rightarrow \text{this compound} 2,2,2-Trichloroethanol+Methoxymethyl isocyanate→2,2,2-Trichloroethyl (methoxymethyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (methoxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl oxides, while reduction may produce simpler carbamates.

Scientific Research Applications

2,2,2-Trichloroethyl (methoxymethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (methoxymethyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis, releasing trichloroethanol, which can then interact with enzymes and proteins. The carbamate group can form stable complexes with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl carbamate
  • Methoxymethyl carbamate
  • Ethyl carbamate

Uniqueness

2,2,2-Trichloroethyl (methoxymethyl)carbamate is unique due to the presence of both trichloroethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and various applications.

Properties

CAS No.

64750-96-5

Molecular Formula

C5H8Cl3NO3

Molecular Weight

236.48 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(methoxymethyl)carbamate

InChI

InChI=1S/C5H8Cl3NO3/c1-11-3-9-4(10)12-2-5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

BHOUZDSSAPUPLQ-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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